

structure-activity relationship of 1-methyl-1H-benzimidazole-2-sulfonic acid analogs

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Compound of Interest

Compound Name: 1-methyl-1H-benzimidazole-2-sulfonic acid

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A Comparative Guide to the Structure-Activity Relationship of **1-methyl-1H-benzimidazole-2-sulfonic acid** Analogs for Researchers and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The biological activity of these compounds is intricately linked to the nature and placement of substituents on the benzimidazole ring system. This guide provides a comparative analysis of analogs of **1-methyl-1H-benzimidazole-2-sulfonic acid**, offering insights into their performance based on available experimental data and established structure-activity relationships (SAR).

Deciphering the Structure-Activity Relationship

The core structure of **1-methyl-1H-benzimidazole-2-sulfonic acid** combines the heterocyclic benzimidazole nucleus with a methyl group at the N1 position and a sulfonic acid group at the C2 position. Modifications to each of these components can significantly influence the compound's biological profile.

The Benzimidazole Core: This bicyclic system, isosteric with naturally occurring purines, is fundamental to the biological activity of many compounds.[1] Its ability to interact with various biological targets is a cornerstone of its therapeutic potential.

The 2-Sulfonic Acid/Sulfonamide Group: The substituent at the C2 position is a critical determinant of activity. The sulfonic acid group, or its sulfonamide derivatives, can act as a key pharmacophore. For instance, benzimidazole-6-sulfonamide derivatives have been investigated as potent inhibitors of carbonic anhydrase (CA) isoforms, with some showing selectivity towards tumor-associated enzymes like CA IX and XII.^[4] The sulfonamide moiety is crucial for binding to the zinc ion in the active site of these enzymes.

The N1-Methyl Group: Substitution on the nitrogen atom of the imidazole ring impacts the molecule's lipophilicity and steric profile, which can affect cell permeability and target binding. For example, in a series of FLT3 inhibitors, the position of a methyl group on the imidazole ring was found to play a crucial role in inhibitory activity, with 4- or 5-substituted methyl groups being more potent than a 2-substituted one due to better occupancy of a hydrophobic pocket.^[5]

Comparative Biological Activities of Analogs

While direct comparative studies on a wide range of **1-methyl-1H-benzimidazole-2-sulfonic acid** analogs are limited, valuable insights can be drawn from various studies on structurally related compounds. The following table summarizes quantitative data for different benzimidazole analogs, highlighting the impact of substitutions on their biological activity.

Compound	Modification from Core Structure	Biological Target/Activity	IC50/LC50/Zone of Inhibition	Reference
1. 2-methyl-1H-benzimidazole	Lacks N1-methyl and 2-sulfonic acid; has C2-methyl	Antioxidant	IC50: 144.84 µg/mL	[6]
Cytotoxic (Brine Shrimp)	LC50: 0.42 µg/mL	[6]		
Antimicrobial	7-8 mm zone of inhibition	[6]		
2. 1H-benzimidazol-2-yl-methanol	Lacks N1-methyl and 2-sulfonic acid; has C2-hydroxymethyl	Antioxidant	IC50: 400.42 µg/mL	[6]
Cytotoxic (Brine Shrimp)	Mild activity	[6]		
3. 4-[1-(4-Nitrobenzoyl)-1H-benzimidazol-2-yl]-benzenesulfonic acid	N1-acylated, C2-phenylsulfonic acid	Antimicrobial	Not specified, but most active in series	[1]
4. 2-Phenyl-1H-benzo[d]imidazole-6-sulfonamide	Lacks N1-methyl; has C2-phenyl and C6-sulfonamide	Carbonic Anhydrase I	Ki: 113 nM	[4]
Carbonic Anhydrase II	Ki: 9.7 nM	[4]		
Carbonic Anhydrase IX	Ki: 25.3 nM	[4]		

Carbonic Anhydrase XII	Ki: 4.5 nM	[4]		
5. Arylated Benzimidazole Derivative (Compound 9)	5-fluoro substituted	α -Amylase Inhibitor	IC50: 1.86 \pm 0.08 μ M	[7]
6. 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide (Compound 5b)	Complex N1 and C2 substitutions	FLT3 Kinase Inhibitor	IC50: 7.94 μ M	[5]

Experimental Protocols

The synthesis and evaluation of benzimidazole analogs generally follow a well-defined workflow. Below are generalized methodologies for key experiments cited in the literature.

General Synthesis of 2-Substituted Benzimidazoles

A common route for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.



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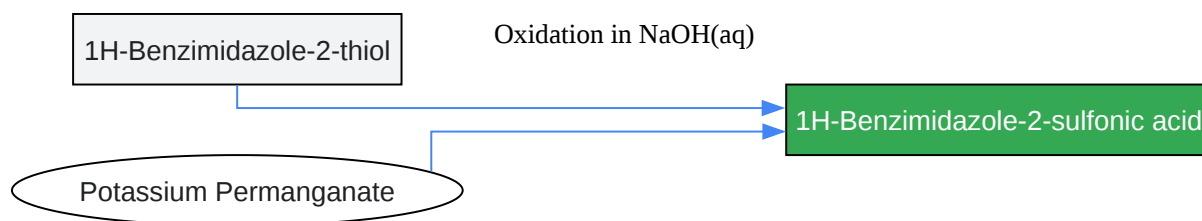
Caption: Generalized synthesis of 2-substituted benzimidazoles.

Procedure:

- o-Phenylenediamine is dissolved in a suitable solvent, often in the presence of an acid catalyst like hydrochloric acid or p-toluenesulfonic acid.
- The corresponding carboxylic acid or aldehyde is added to the solution.
- The reaction mixture is typically heated under reflux for several hours.
- Upon completion, the mixture is cooled, and the product is precipitated, filtered, and purified, often by recrystallization.[2][6]

Synthesis of Benzimidazole-2-sulfonic acid

The synthesis of the sulfonic acid moiety at the C2 position can be achieved through the oxidation of a 2-mercaptobenzimidazole.



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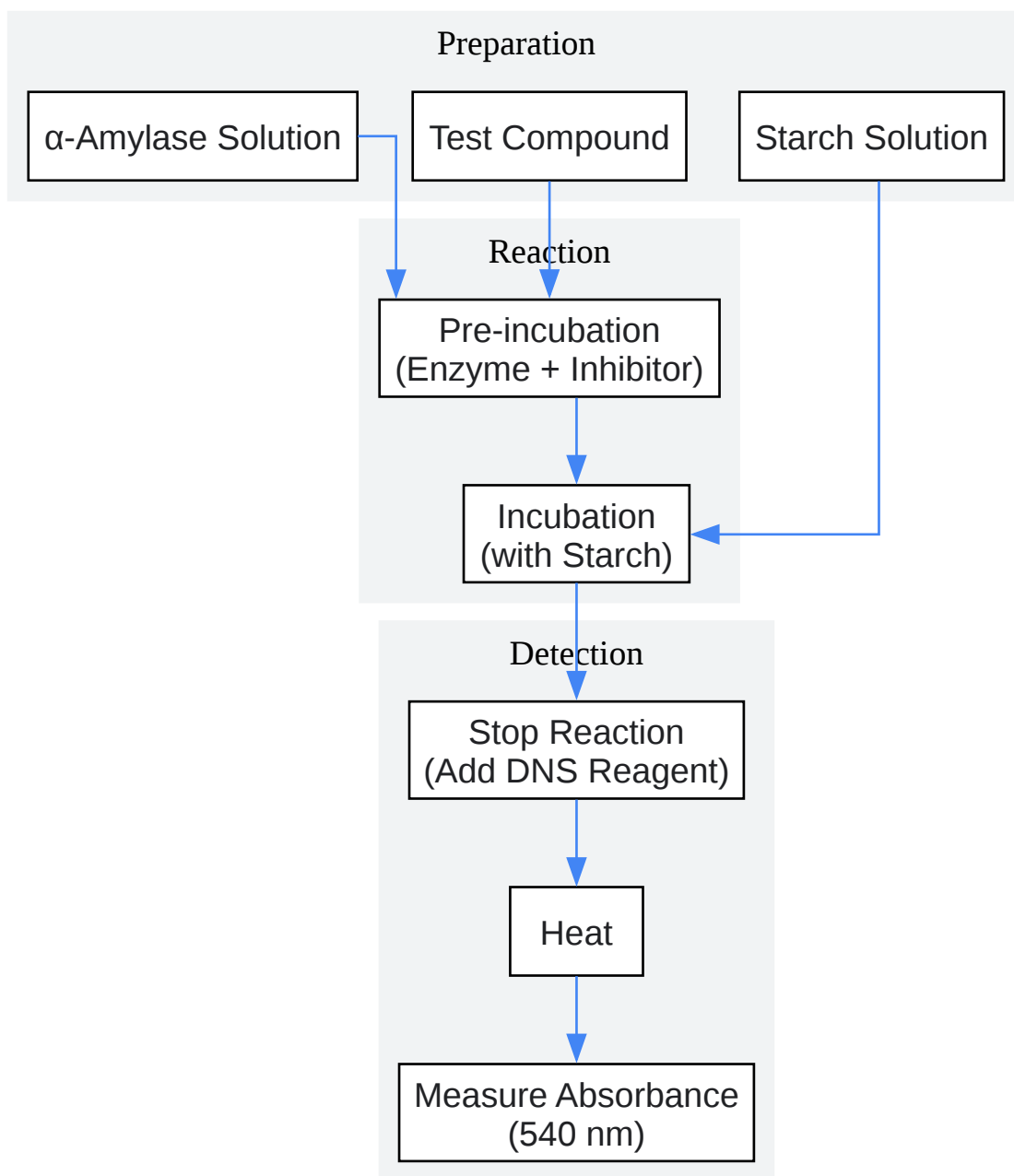
Caption: Synthesis of benzimidazole-2-sulfonic acid.

Procedure:

- 1H-benzimidazole-2-thiol is dissolved in an aqueous solution of sodium hydroxide.
 - A solution of potassium permanganate is added portion-wise to the boiling solution with stirring.
 - The reaction is refluxed for a period after the addition is complete.
 - The mixture is filtered to remove manganese dioxide, and the filtrate is acidified (e.g., with hydrochloric acid) to precipitate the sulfonic acid product, which is then filtered and washed.
- [8]

In Vitro α -Amylase Inhibition Assay

This assay is used to screen for potential antidiabetic agents.



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Caption: Workflow for α -amylase inhibition assay.

Procedure:

- A solution of α -amylase is pre-incubated with the test compound (inhibitor) for a set time at a specific temperature (e.g., 37°C).
- A starch solution is added to initiate the enzymatic reaction, and the mixture is incubated further.
- The reaction is terminated by adding dinitrosalicylic acid (DNS) reagent.
- The mixture is heated in a boiling water bath, then cooled to room temperature.
- The absorbance is measured spectrophotometrically at 540 nm to determine the amount of reducing sugar produced. The inhibitory activity is calculated by comparing the absorbance of the sample with that of a control.^[7]

Conclusion

The structure-activity relationship of **1-methyl-1H-benzimidazole-2-sulfonic acid** analogs is complex, with small structural modifications leading to significant changes in biological activity. The available data suggest that the benzimidazole core is a versatile scaffold, and substitutions at the N1 and C2 positions are key to modulating activity against various targets. The sulfonic acid/sulfonamide group at C2 is particularly important for targeting metalloenzymes like carbonic anhydrases, while substitutions on the benzimidazole ring and at the N1 position can fine-tune potency and selectivity. Further focused studies on a systematic library of **1-methyl-1H-benzimidazole-2-sulfonic acid** analogs are warranted to fully elucidate the SAR and exploit the therapeutic potential of this chemical class.

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